3-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)quinazolin-4(3H)-one is a complex organic compound with potential applications in medicinal chemistry. The compound is characterized by its unique bicyclic structure and various functional groups, which contribute to its biological activity. It is classified under the category of quinazolinone derivatives, which are known for their diverse pharmacological properties, including anti-cancer and anti-inflammatory activities.
The compound's chemical information can be found in various databases, including ChemSrc and Medicilon, which provide details such as molecular formula, weight, and structural representations . The compound is also referenced in patent literature, indicating its relevance in drug discovery and development .
This compound belongs to the class of quinazolinones and is specifically noted for its bicyclic structure involving an azabicyclo[3.2.1]octane moiety and a pyrazole ring. Such structural features are often associated with significant biological activity, making them of interest in pharmaceutical research.
The synthesis of 3-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)quinazolin-4(3H)-one typically involves multi-step synthetic routes that include:
The synthetic pathways often utilize reagents that facilitate the formation of carbon-nitrogen bonds, essential for constructing the intricate structure of this compound. Reaction conditions such as temperature, solvent choice, and reaction time are carefully optimized to yield the desired product efficiently.
The molecular formula of 3-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)quinazolin-4(3H)-one is with a molecular weight of approximately 335.4 g/mol . The compound features multiple functional groups including a quinazoline core and a pyrazole ring, contributing to its potential biological activities.
The structural representation can be depicted using SMILES notation: O=C(Cn1cnc2ccccc21)N1C2CCC1CC(n1cccn1)C2, which provides insight into the arrangement of atoms within the molecule .
The chemical reactivity of 3-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)quinazolin-4(3H)-one can involve:
Understanding these reactions requires knowledge of the underlying mechanisms, including transition states and intermediates formed during the reaction process.
The mechanism of action for compounds like 3-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)quinazolin-4(3H)-one often involves:
Research studies are required to elucidate specific pathways affected by this compound and quantify its efficacy against particular targets.
While specific physical properties such as melting point or boiling point are not readily available for this compound, general characteristics can be inferred from similar compounds within its class.
Chemical properties include solubility in various solvents (polar vs nonpolar), stability under different pH conditions, and reactivity towards common reagents used in organic synthesis.
The potential applications of 3-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)quinazolin-4(3H)-one span various fields:
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0